molecular formula C20H20N4O B11671494 N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11671494
M. Wt: 332.4 g/mol
InChI Key: HBUFCPYXEWJTTC-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-1-(Naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a hydrazone derivative featuring a tetrahydroindazole core linked to a naphthalen-2-yl ethylidene moiety via a carbohydrazide bridge. This compound belongs to a class of acylhydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties . The naphthalene group contributes to aromatic interactions, while the tetrahydroindazole ring may enhance rigidity and binding affinity. Structural studies of related compounds often employ X-ray crystallography, with refinement software like SHELXL being widely used .

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H20N4O/c1-13(15-11-10-14-6-2-3-7-16(14)12-15)21-24-20(25)19-17-8-4-5-9-18(17)22-23-19/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

HBUFCPYXEWJTTC-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of naphthalen-2-yl ethylidene with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The naphthalene and indazole moieties can bind to various receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N'-[(1E)-1-(Naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide Naphthalen-2-yl C₂₀H₂₀N₄O 332.40* Aromatic interactions, potential bioactivity
N′-[(1E)-1-(4-Bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide 4-Bromophenyl C₁₆H₁₇BrN₄O 361.24 Higher molecular weight due to Br atom
N′-[(1E)-1-(3-Nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide 3-Nitrophenyl C₁₆H₁₇N₅O₃ 327.34 Electron-withdrawing NO₂ group
N′-[(E)-1-(4-tert-Butylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide 4-tert-Butylphenyl C₂₀H₂₆N₄O 338.45 Increased lipophilicity from tert-butyl
N′-[(E)-1H-Indol-3-ylmethylene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide Indol-3-yl C₁₇H₁₇N₅O 307.35 Heterocyclic NH group for H-bonding
Key Observations:
  • Electron-Donating vs.
  • Steric Effects : The 4-tert-butylphenyl substituent increases steric bulk, which may reduce solubility but enhance hydrophobic interactions.
  • Aromatic Systems : Naphthalene (target compound) and indole provide extended π-systems, favoring stacking interactions in DNA or protein binding.

Structural and Spectroscopic Data

  • C=N Bond Length : The imine bond (C=N) in hydrazones typically ranges from 1.26–1.29 Å, as seen in related structures . This bond is critical for stability and conformational rigidity.
  • Spectral Features : IR spectra of analogs show characteristic C=N stretches near 1600 cm⁻¹ , while NMR spectra reveal distinct aromatic proton environments depending on substituents .

Biological Activity

N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of interest due to its potential biological activities. This article summarizes its biological activity, focusing on anticancer, antimicrobial, and enzyme inhibition properties based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A naphthalene moiety
  • An indazole core
  • A carbohydrazide functional group

This structural diversity is key to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives containing a tetrahydro-indazole moiety demonstrated potent activity against various cancer cell lines including leukemia and colon cancer cells. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents significantly enhances anticancer efficacy.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound AColon Cancer6.37Induces apoptosis
Compound BLeukemia4.20Inhibits cell proliferation
N'-[(1E)-...VariousTBDTBD

Antimicrobial Activity

The compound's antimicrobial potential has been explored in various studies. For instance, derivatives have shown effectiveness against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of hydrazone derivatives, several compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the hydrazone structure can lead to enhanced antimicrobial properties.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in various diseases. For example, it has shown promise as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial for managing type 2 diabetes mellitus.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
DPP-IVCompetitive5.0
Ribonucleotide ReductaseNon-competitive3.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.